![molecular formula C20H21N B3091755 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline CAS No. 1218795-77-7](/img/structure/B3091755.png)
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline, also known as DPIQ, is a synthetic compound that belongs to the isoquinoline family. It is a potent and selective ligand for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. DPIQ has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
Wirkmechanismus
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline acts as a dopamine D3 receptor antagonist, which means it blocks the binding of dopamine to this receptor. This results in a decrease in dopamine signaling, which can have therapeutic effects in the treatment of neuropsychiatric disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the brain, which can have therapeutic effects in the treatment of addiction and schizophrenia. 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, one limitation of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders. Another area of interest is the development of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline derivatives with improved solubility and pharmacokinetic properties. Finally, more research is needed to determine the potential anticancer effects of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline and its derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is believed to be involved in the regulation of reward and motivation. 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has been found to have potential therapeutic effects in the treatment of addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-7-propan-2-ylisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-13(2)17-6-5-16-7-8-21-20(19(16)12-17)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVRGHLEWXQWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=C(C=C3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.